![molecular formula C17H14FN3O2 B3413892 N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-4-fluorobenzamide CAS No. 946275-84-9](/img/structure/B3413892.png)
N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-4-fluorobenzamide
Overview
Description
Mechanism of Action
The mechanism of action of N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-4-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. One study found that this compound was able to inhibit the activity of a specific enzyme, which could have potential implications for the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to inhibit certain enzymes and proteins. Additionally, this compound has been shown to have potential as a tool for studying protein-ligand interactions and other biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-4-fluorobenzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with biological molecules. Additionally, this compound has been shown to have high affinity for certain protein targets, making it a useful tool for studying protein-ligand interactions.
However, one limitation of using this compound in lab experiments is its potential toxicity. Like many chemical compounds, this compound can be toxic at high concentrations, which limits its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-4-fluorobenzamide. One area of interest is the development of new synthesis methods for this compound, which could potentially improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases. Finally, this compound could be used as a starting point for the development of new chemical compounds with improved properties and applications in scientific research.
Scientific Research Applications
N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-4-fluorobenzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One study investigated the use of this compound as a tool for studying the binding of ligands to a specific protein target. The researchers found that this compound was able to bind to the target protein with high affinity, making it a useful tool for studying the protein-ligand interaction.
properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-15-20-21-17(23-15)12-5-9-14(10-6-12)19-16(22)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEFMFWAJKKLQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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